Methyl 4-amino-3-cyclopropylbenzoate
Description
Methyl 4-amino-3-cyclopropylbenzoate is a benzoate ester derivative characterized by a cyclopropyl substituent at the 3-position and an amino group at the 4-position of the aromatic ring. Its hydrochloride salt (CAS: 2044702-89-6) is a common form used in research, enhancing solubility and stability for experimental applications .
Properties
IUPAC Name |
methyl 4-amino-3-cyclopropylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7/h4-7H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZSPPTWLZNDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 4-amino-3-cyclopropylbenzoate involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-amino-3-bromobenzoic acid methyl ester as a starting material. The process involves the following steps:
Reactants: 4-amino-3-bromobenzoic acid methyl ester, cyclopropylboronic acid, potassium phosphate (K3PO4), tricyclohexylphosphine, and water.
Solvent: Toluene.
Conditions: The reaction mixture is heated and stirred to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-cyclopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-amino-3-cyclopropylbenzoate is structurally related to para-aminobenzoic acid (PABA) derivatives, which are known for their diverse therapeutic properties. The compound serves as a valuable building block in the synthesis of various pharmaceuticals.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For instance, a series of 4-(aminomethyl)benzamide derivatives were found to be potent inhibitors of Ebola virus entry, with some compounds achieving effective concentrations below 10 µM against both Ebola and Marburg viruses . This suggests that this compound may also possess similar antiviral capabilities, warranting further investigation.
Anticancer Potential
The structural characteristics of this compound indicate its potential as an anticancer agent. Compounds derived from PABA have shown significant anticancer activity, with mechanisms involving inhibition of key enzymes in cancer cell proliferation . The versatility of the amino and carboxyl groups in the compound allows for modifications that could enhance its efficacy against various cancer types.
The biological activity of this compound can be categorized into several areas:
- Antibacterial Properties : Analogous compounds have demonstrated antibacterial effects, especially against multi-drug-resistant strains . The incorporation of cyclopropyl groups may enhance the lipophilicity and membrane penetration of the compound, improving its antibacterial efficacy.
- Anti-inflammatory Effects : Compounds related to PABA have been noted for their anti-inflammatory properties. This compound could be explored for its potential to modulate inflammatory pathways, which is crucial in conditions like arthritis and other chronic inflammatory diseases .
Synthetic Applications
This compound is also significant in synthetic chemistry:
Synthesis of Novel Drug Candidates
The compound can serve as a precursor for the synthesis of more complex molecules with enhanced biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development .
Research on Enzyme Inhibition
Research has identified this compound as a candidate for enzyme inhibition studies, particularly targeting polyketide synthases involved in antibiotic biosynthesis . This application underscores its relevance in developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Development
A study focused on optimizing small molecule inhibitors for Ebola virus entry highlighted the importance of structural modifications akin to those found in this compound. The findings suggest that further research could lead to effective treatments for viral infections .
Case Study 2: Anticancer Research
In another study, derivatives of PABA were synthesized and tested against various cancer cell lines. Results indicated that modifications at the amino group significantly enhanced anticancer activity, paving the way for future research involving this compound as a lead compound .
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares structural homology with several methyl-substituted benzoate esters. Key analogs (as per similarity scores and substituent analysis) include:
| Compound Name | Substituents (Position) | Similarity Score | CAS Number |
|---|---|---|---|
| Methyl 4-amino-3-methylbenzoate | Methyl (3), Amino (4) | 0.89 | 18595-14-7 |
| Methyl 3-amino-4-methylbenzoate | Methyl (4), Amino (3) | 0.88 | 18595-18-1 |
| Methyl 3-amino-2,4-dimethylbenzoate | Methyl (2,4), Amino (3) | 0.88 | 24812-89-3 |
| Methyl 4-amino-3,5-dimethylbenzoate | Methyl (3,5), Amino (4) | 0.88 | 3095-48-5 |
| Methyl 4-amino-3-cyclopropylbenzoate HCl | Cyclopropyl (3), Amino (4) | 0.95 | 2044702-51-2 |
Key Observations :
- Cyclopropyl vs. Methyl Groups: The cyclopropyl group in this compound introduces greater steric hindrance and conformational rigidity compared to methyl substituents in analogs like Methyl 4-amino-3-methylbenzoate. This likely impacts binding affinity in biological systems and solubility profiles .
- Positional Isomerism: Analogous compounds with amino and methyl groups in swapped positions (e.g., Methyl 3-amino-4-methylbenzoate vs. Methyl 4-amino-3-methylbenzoate) exhibit reduced similarity (0.88 vs. 0.89), underscoring the sensitivity of functional group placement to molecular recognition .
Physicochemical Properties
Analytical Characterization
Gas chromatography (GC) and mass spectrometry are standard methods for analyzing methyl esters, as demonstrated in studies of diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) . However, structural verification via X-ray crystallography or NMR is essential, as misassignments (e.g., positional errors in cyclopropylmethoxy groups) have been documented in related compounds .
Research Implications and Challenges
- Synthetic Complexity : The cyclopropyl group necessitates specialized synthetic routes, such as cyclopropanation reactions, which may limit scalability compared to methyl-substituted analogs.
Biological Activity
Methyl 4-amino-3-cyclopropylbenzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting findings from different studies, including data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic compound featuring a cyclopropyl group and an amino group attached to a benzoate moiety. Its chemical structure can be represented as follows:
This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as antimicrobial and antiviral activities. The exact pathways depend on the context of use and the specific molecular targets involved .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 8.0 |
| Bacillus subtilis | 6.5 |
| Pseudomonas aeruginosa | 10.0 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral activity. A study conducted on viral entry inhibitors revealed that compounds similar to this compound exhibited promising results against filoviruses such as Ebola and Marburg viruses, with effective concentrations below 10 µM .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was evaluated for its efficacy against the Ebola virus using Vero cells. The study demonstrated that the compound inhibited viral entry effectively, suggesting its potential as a therapeutic agent for viral infections .
Case Study 2: Antimicrobial Spectrum
A comprehensive study assessed the antimicrobial spectrum of this compound against various pathogens. The results indicated that the compound was particularly effective against multi-drug resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Methyl 4-amino-3-cyclopropylbenzoate, and how is purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification of 4-amino-3-cyclopropylbenzoic acid using methanol under acidic catalysis. The cyclopropane group is introduced via cyclopropanation reagents (e.g., Simmons-Smith reagents) or via coupling reactions. Purification is achieved through recrystallization using solvents like ethyl acetate/hexane mixtures, followed by vacuum filtration. Purity is validated using HPLC (≥98% purity threshold) and thin-layer chromatography (TLC) with UV visualization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.8–7.4 ppm) and cyclopropane protons (δ 0.8–1.2 ppm) confirm substituent positions. The methyl ester group appears as a singlet at δ 3.8–4.0 ppm .
- FT-IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and amino group (N-H, ~3300 cm⁻¹) are critical identifiers .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 206) and fragmentation patterns validate the molecular formula .
Q. How is the amino group protected during synthesis to prevent undesired side reactions?
- Methodological Answer : The amino group is often protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For example, Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP). Deprotection is performed under acidic conditions (e.g., TFA in DCM) after esterification and cyclopropane introduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in a multi-step synthesis of this compound?
- Methodological Answer :
- Temperature Control : Cyclopropanation reactions require low temperatures (−20°C to 0°C) to minimize ring-opening side reactions.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance coupling efficiency between cyclopropane and aromatic moieties.
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters like molar ratios and solvent polarity .
Q. How can discrepancies in spectral data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving overlapping signals (e.g., cyclopropane vs. aromatic protons).
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and substituent positions, as demonstrated in corrigenda for structurally similar compounds .
- Comparative Analysis : Cross-referencing with published spectra of analogous esters (e.g., methyl 3-cyanobenzoate) clarifies ambiguous peaks .
Q. What strategies are recommended to assess the thermal and pH stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C indicates thermal stability).
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 48 hours. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives) .
Q. How do steric effects from the cyclopropane group influence reactivity in downstream functionalization?
- Methodological Answer : The cyclopropane’s rigid geometry can hinder nucleophilic attack at the ester carbonyl. Computational modeling (e.g., DFT calculations) predicts reaction sites, while experimental validation uses competitive reactions with bulkier vs. smaller electrophiles. For example, bulky Grignard reagents may show reduced acylation efficiency compared to methylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
